
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” is a compound that contains a pyridin-2-yl group, an oxadiazole ring, and a thiol group. The pyridin-2-yl group is a common structure in many biologically active compounds . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various pharmaceuticals. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom.
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would likely be planar due to the conjugated system of the oxadiazole ring and the pyridine ring . The presence of the thiol group could introduce some steric hindrance and affect the overall geometry of the molecule.Chemical Reactions Analysis
The chemical reactions of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would likely involve the thiol group or the nitrogen atoms in the oxadiazole ring . The thiol group can undergo oxidation reactions to form disulfides, and the nitrogen atoms can act as nucleophiles in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the thiol group could make the compound soluble in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol, focusing on six unique applications:
Antimicrobial Agents
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
Anticancer Research
In the field of oncology, 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown that it can inhibit the growth of several cancer cell lines, making it a promising candidate for the development of new anticancer drugs .
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol: exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Coordination Chemistry
In coordination chemistry, 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol serves as a versatile ligand. Its ability to form stable complexes with various metal ions makes it useful in the synthesis of new coordination compounds. These complexes have potential applications in catalysis, material science, and as models for biological systems .
作用機序
Target of Action
The primary targets of the compound 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol are yet to be identified. The compound may interact with various biological targets, given its structural similarity to other bioactive compounds
Mode of Action
It is hypothesized that the compound may interact with its targets in a manner similar to other related compounds . .
Biochemical Pathways
Given the compound’s structural similarity to other bioactive compounds, it may affect similar pathways
Result of Action
It is hypothesized that the compound may have similar effects to other related compounds
Safety and Hazards
特性
IUPAC Name |
3-pyridin-2-yl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOKBPWRNAWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

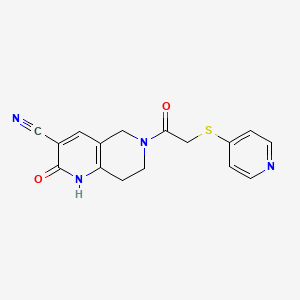
![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)
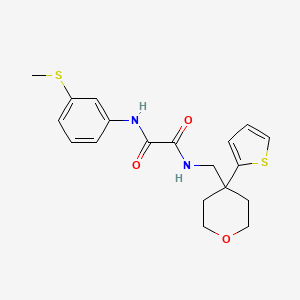
![2-(3-chloro-4-methoxyphenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2705683.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705689.png)
![1-(Iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)
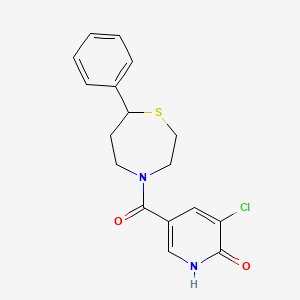
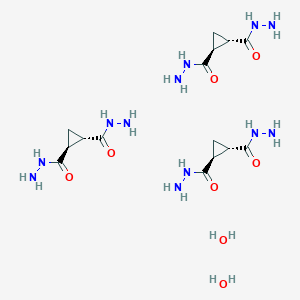
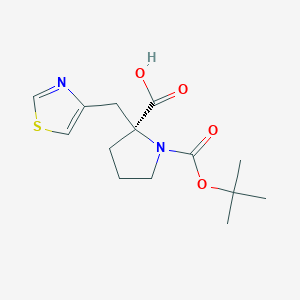
![N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide](/img/structure/B2705695.png)
![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)
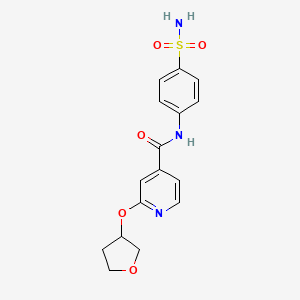
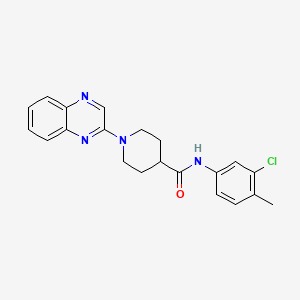
![N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2705701.png)